Sulfenamide

Übersicht

Beschreibung

Sulfenamides are a class of organosulfur compounds characterized by the general formula R−S−N(−R)₂, where the R groups can be hydrogen, alkyl, or aryl . These compounds are notable for their use in the vulcanization of rubber using sulfur . Sulfenamides are related to sulfinamides and sulfonamides, which are oxidized forms of sulfenamides .

Vorbereitungsmethoden

Sulfenamides are typically prepared by the reaction of sulfenyl chlorides with amines . The general reaction is as follows:

RSCl+R2′NH→RSNR2′+HCl

This reaction follows standard bimolecular nucleophilic substitution rules, with the nitrogen center acting as the nucleophile . Other methods include the reaction of sulfenyl halides with ammonia, thiols, disulfides, and sulfenyl thiocyanates . Industrially, oxidative coupling of thiols and amines has emerged as a highly efficient method for synthesizing sulfenamides .

Analyse Chemischer Reaktionen

Sulfenamides undergo various types of reactions, including:

Nucleophilic Substitution: The sulfur atom in sulfenamides is electrophilic, allowing nucleophilic attack by amines, thiols, and alkyl-magnesium halides.

Reduction: Sulfenamides can be reduced back to sulfides and disulfides.

Common reagents used in these reactions include sulfenyl chlorides, thiols, disulfides, and sulfenyl thiocyanates . Major products formed from these reactions include new sulfenamide compounds, sulfides, and disulfides .

Wissenschaftliche Forschungsanwendungen

Sulfenamide haben verschiedene Anwendungen in der wissenschaftlichen Forschung und Industrie gefunden:

Chemie: Als Bausteine bei der Synthese anderer Organoschwefelverbindungen verwendet.

Industrie: Weit verbreitet als Vulkanisationsbeschleuniger in der Kautschukindustrie.

Wirkmechanismus

Der Wirkmechanismus von Sulfenamiden beinhaltet die Bildung und Spaltung der Schwefel-Stickstoff-Bindung. Das Schwefelatom in Sulfenamiden ist elektrophil und daher anfällig für einen nucleophilen Angriff . Diese Eigenschaft wird in verschiedenen chemischen Reaktionen ausgenutzt, einschließlich der Synthese anderer Organoschwefelverbindungen . Die molekularen Zielstrukturen und Pfade, die an diesen Reaktionen beteiligt sind, hängen von den verwendeten Reagenzien und Bedingungen ab .

Wirkmechanismus

The mechanism of action of sulfenamides involves the formation and cleavage of the sulfur-nitrogen bond. The sulfur atom in sulfenamides is electrophilic, making it susceptible to nucleophilic attack . This property is exploited in various chemical reactions, including the synthesis of other organosulfur compounds . The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used .

Vergleich Mit ähnlichen Verbindungen

Sulfenamide ähneln Sulfinamiden und Sulfonamiden, die ebenfalls Organoschwefelverbindungen sind, die Schwefel-Stickstoff-Bindungen enthalten . This compound sind aufgrund ihrer hohen Labilität und Vielseitigkeit in chemischen Reaktionen einzigartig . Andere ähnliche Verbindungen umfassen:

Sulfinamide: Gekennzeichnet durch die allgemeine Formel RS(O)NR₂.

Sulfonamide: Gekennzeichnet durch die allgemeine Formel RS(O)₂NR₂.

Sulfonimidamide: Wird bei der Synthese verschiedener Organoschwefelverbindungen eingesetzt.

This compound zeichnen sich durch ihre Fähigkeit aus, als Zwischenprodukte bei der Synthese einer breiten Palette wertvoller Organoschwefelverbindungen zu dienen .

Eigenschaften

IUPAC Name |

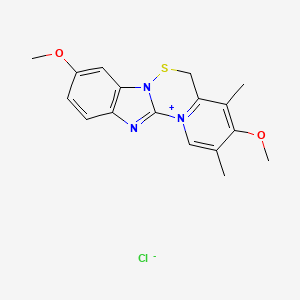

5,13-dimethoxy-4,6-dimethyl-9-thia-10,17-diaza-2-azoniatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2(7),3,5,11(16),12,14-heptaene;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N3O2S.ClH/c1-10-8-19-15(11(2)16(10)22-4)9-23-20-14-7-12(21-3)5-6-13(14)18-17(19)20;/h5-8H,9H2,1-4H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAZLUNIWYYOJPC-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C[N+]2=C(CSN3C2=NC4=C3C=C(C=C4)OC)C(=C1OC)C.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121459-89-0 | |

| Record name | 5H-Pyrido[1′,2′:4,5][1,2,4]thiadiazino[2,3-a]benzimidazol-13-ium, 3,9-dimethoxy-2,4-dimethyl-, chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121459-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Sulfenamides are widely utilized in the rubber industry as vulcanization accelerators. [, , , ] They play a crucial role in controlling the rate and efficiency of sulfur vulcanization, ultimately influencing the final properties of rubber products.

A: Sulfenamides decompose at vulcanization temperatures, generating reactive polysulfidic complexes and other products like 2-mercaptobenzothiazole (MBT). [, ] These species actively participate in crosslinking reactions with rubber molecules, leading to the formation of a three-dimensional network structure.

A: Yes, the structure of the Sulfenamide significantly affects its activity. [, ] For instance, the type of amine substituent on the this compound nitrogen influences its scorch delay (premature vulcanization) and cure rate. Bulkier substituents generally lead to longer scorch times. The sulfur-linked heterocyclic moiety also plays a role.

A: Both inductive and steric effects come into play. [] Electron-donating substituents on either the carbamate or this compound nitrogen increase cure rates and shorten scorch times due to their positive inductive effect. Steric hindrance, particularly at the this compound nitrogen, generally increases scorch time. The position of branching on alkyl substituents also matters, with branching at the carbon beta to the nitrogen having a more pronounced effect on scorch time compared to alpha carbon branching.

A: The amine fragment typically forms a salt with 2-mercaptobenzothiazole (MBT), which is generated during the this compound decomposition. [] This MBT–amine complex prevents the further reaction of MBT to form zinc mercaptobenzothiazole (ZHBT) in the presence of zinc oxide.

A: Thiocarbamyl Sulfenamides exhibit greater sulfur utilization efficiency compared to benzothiazole Sulfenamides. [] This allows for the use of 15-20% higher sulfur levels with thiocarbamyl Sulfenamides, ultimately enabling a reduction in accelerator levels by approximately 40% while achieving comparable vulcanizate properties.

A: Combining Sulfenamides with other accelerators, such as 1,6-bis(N,N'-dibenzylthiocarbamoyldithio)-hexane (DBTH), can create synergistic effects. [] These binary systems offer improved scorch safety at elevated temperatures, faster cure rates, and better reversion resistance compared to single accelerator systems.

A: Yes, thermal decomposition studies using techniques like differential scanning calorimetry (DSC) reveal that Sulfenamides decompose rapidly at temperatures around 210–220°C. [, ] This decomposition generates the reactive species responsible for vulcanization. The specific decomposition pathway and product distribution can vary depending on the this compound structure.

- Flame Retardants: Sulfenamides are effective radical generators at elevated temperatures due to the homolytic cleavage of S-N or S-N-S bonds. This property makes them suitable as halogen-free flame retardants in polymers like polypropylene (PP), low-density polyethylene (LDPE), and polystyrene (PS). []

- Drug Delivery: this compound prodrugs have been investigated for improving the bioavailability of drugs like metformin [] and linezolid. [, ] These prodrugs leverage the reaction of Sulfenamides with endogenous thiols like glutathione to release the active drug molecule.

A: One challenge is premature bioactivation. For instance, studies on a metformin this compound prodrug showed accumulation and conversion within red blood cells, leading to a sustained release profile. [] While this is beneficial, premature bioactivation of this compound prodrugs can occur on the apical surface of cell monolayers, potentially impacting their efficacy. []

A: Yes, computational chemistry methods have been used to study the electronic structure, conformational preferences, and rotational barriers in Sulfenamides. [] Such studies provide insights into the structure-activity relationships of these compounds and their reactivity in various chemical environments.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

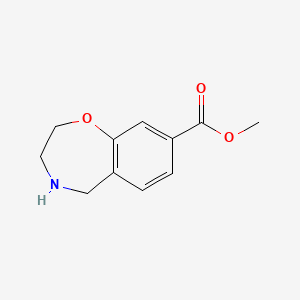

![7-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b]oxepin-5-one](/img/structure/B3320105.png)

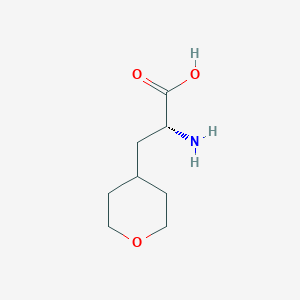

![1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidine-4-carbonitrile](/img/structure/B3320113.png)

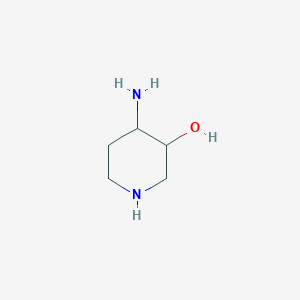

![2-Oxa-5-azabicyclo[2.2.1]heptan-7-ol](/img/structure/B3320128.png)

![5-(Chloroacetyl)-2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole hydrochloride](/img/structure/B3320135.png)